molecular formula C10H11ClN6O B6749649 5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide

5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide

Cat. No.: B6749649
M. Wt: 266.69 g/mol
InChI Key: PEFLTDMDBBSDDM-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a tetrazole ring, a pyridine ring, and a carboxamide group

Properties

IUPAC Name

5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN6O/c1-2-7(9-14-16-17-15-9)13-10(18)8-4-3-6(11)5-12-8/h3-5,7H,2H2,1H3,(H,13,18)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFLTDMDBBSDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NNN=N1)NC(=O)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Tetrazole Ring to the Propyl Chain: The tetrazole ring is then attached to a propyl chain through a nucleophilic substitution reaction.

    Formation of the Pyridine Carboxamide: The final step involves the reaction of the intermediate with 5-chloropyridine-2-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[1-(2H-tetrazol-5-yl)ethyl]pyridine-2-carboxamide
  • 5-chloro-N-[1-(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide
  • 5-chloro-N-[1-(2H-tetrazol-5-yl)butyl]pyridine-2-carboxamide

Uniqueness

5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the length of the propyl chain. This unique structure can result in distinct chemical and biological properties compared to similar compounds with different chain lengths or substituents.

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